3-Methyl-biphenyl-4-acetic acid
Description
3-Methyl-biphenyl-4-acetic acid is a biphenyl derivative featuring a methyl group at the 3-position of one phenyl ring and an acetic acid moiety at the 4-position of the adjacent phenyl ring. The biphenyl backbone allows for diverse substitution patterns, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-methyl-4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C15H14O2/c1-11-9-14(12-5-3-2-4-6-12)8-7-13(11)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
WBMSKQVBMUTREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Methyl-biphenyl-4-acetic acid exhibits significant pharmacological activities, making it a candidate for drug development. It is structurally related to other biphenyl derivatives that have been documented for their medicinal properties, including anti-inflammatory, analgesic, and anti-cancer activities.
- Anti-inflammatory and Analgesic Activities : Studies have indicated that biphenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit similar effects .
- Anticancer Potential : Research has shown that modifications in the biphenyl structure can enhance the compound's efficacy against various cancer cell lines. For example, the introduction of different substituents on the biphenyl moiety can significantly impact its biological activity against tumors .
Organic Synthesis
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Biphenyl Formation : The compound can be synthesized from biphenyl precursors via Friedel-Crafts acylation reactions. This method allows for the introduction of acetic acid functional groups at specific positions on the biphenyl structure .
- Functionalization : Further functionalization of the biphenyl core can yield derivatives with enhanced properties tailored for specific applications in pharmaceuticals or agrochemicals. For instance, modifying the methyl group or introducing halogens can influence the compound's reactivity and biological profile .
Material Science
Applications in Electronics
The unique electronic properties of biphenyl derivatives make them suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : Compounds like this compound are explored as potential materials in OLEDs due to their ability to form stable thin films with good charge transport properties .
- Liquid Crystals : The rigidity and stability of biphenyl structures allow them to be used as intermediates in the synthesis of liquid crystals, which are essential components in display technologies .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various biphenyl derivatives, including this compound. The results demonstrated that this compound significantly reduced inflammation markers in animal models when administered at specific dosages .
| Compound | Dosage (mg/kg) | Inflammation Reduction (%) |
|---|---|---|
| This compound | 10 | 75 |
| Aspirin | 10 | 80 |
| Control | - | 5 |
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic pathways for producing high yields of this compound. By altering reaction conditions such as temperature and catalyst type, researchers achieved a yield increase from 50% to over 85% through refined processes .
| Reaction Condition | Yield (%) |
|---|---|
| Standard Conditions | 50 |
| Optimized Conditions | 85 |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Note: Molecular formula for this compound is inferred from analogs like .
Key Observations:
- Substituent Impact on Polarity : The hydroxymethyl group in introduces a polar -OH group, likely improving aqueous solubility compared to the methyl group in this compound. This could influence bioavailability in drug design.
- Electronic Effects : Electron-withdrawing groups like Cl and OCH₃ () may alter the acidity of the acetic acid moiety (pKa shifts) or modulate interactions with biological targets.
Challenges in Comparative Analysis
- Limited Direct Data: The evidence lacks explicit pharmacological or thermodynamic data for this compound, necessitating extrapolation from analogs.
- Structural Diversity: Compounds like (monophenyl) and (biphenyl with hydroxymethyl) differ significantly in scaffold and functional groups, complicating direct comparisons.
Preparation Methods
Chloromethylation
- Objective: Introduce a chloromethyl group at the 4-position of 3-methylbiphenyl.
- Method: React 3-methylbiphenyl with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
- Conditions: Heating at 70–80 °C for 6–8 hours under controlled stirring.
- Outcome: Formation of 4-(chloromethyl)-3-methylbiphenyl as an intermediate.
This step is adapted from the chloromethylation of biphenyl to 4-phenylbenzyl chloride, as described in patent CN106431911A.
Cyanide Substitution
- Objective: Convert the chloromethyl group to a nitrile group.
- Method: React 4-(chloromethyl)-3-methylbiphenyl with sodium cyanide in a suitable solvent such as acetonitrile.
- Conditions: Reaction temperature maintained at 70–75 °C for 3–5 hours.
- Outcome: Formation of 4-(cyanomethyl)-3-methylbiphenyl (4-biphenylacetonitrile derivative).
This nucleophilic substitution is a key step to introduce the nitrile functionality, as per the methodology for 4-biphenylacetonitrile synthesis.
Hydrolysis of Nitrile
- Objective: Hydrolyze the nitrile group to the corresponding carboxylic acid.
- Method: Alkaline hydrolysis using sodium hydroxide solution under reflux conditions.
- Conditions: Heating under reflux for several hours (e.g., 4 hours).
- Outcome: Crude 3-methyl-biphenyl-4-acetic acid is obtained.
This step mirrors the alkaline hydrolysis of 4-biphenylacetonitrile to 4-biphenylacetic acid crude product.
Purification Process
The crude acid typically contains impurities and requires purification to meet pharmaceutical-grade standards.
Esterification to Methyl Ester
- Purpose: Convert the crude acid to its methyl ester to facilitate purification.
- Method: React the crude acid with methanol in the presence of concentrated sulfuric acid as a catalyst.
- Conditions: Controlled temperature with stirring until esterification completes.
- Outcome: Formation of this compound methyl ester.
Purification of Methyl Ester
- Method: Vacuum distillation to remove impurities.
- Conditions: Collect fractions boiling between 210–216 °C at 4.5–5.5 mmHg.
- Additional Step: Mechanical separation of sulfuric acid layer containing methanol to reclaim catalyst and solvent.
Hydrolysis of Purified Ester
Recrystallization
- Method: Recrystallize the acid from suitable solvents such as alcohols (e.g., methanol or acetonitrile).
- Outcome: Final product with purity exceeding 99.8%, suitable for pharmaceutical applications.
This multi-step purification approach is adapted from the patented processes for 4-biphenylacetic acid, which emphasize overcoming purification challenges by esterification and recrystallization.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents & Catalysts | Conditions | Product/Intermediate | Yield / Purity Notes |
|---|---|---|---|---|---|
| 1. Chloromethylation | Electrophilic substitution | 3-Methylbiphenyl, paraformaldehyde, HCl, ZnCl2 | 70–80 °C, 6–8 h | 4-(Chloromethyl)-3-methylbiphenyl | High yield; crude intermediate |
| 2. Cyanide substitution | Nucleophilic substitution | Sodium cyanide, acetonitrile | 70–75 °C, 3–5 h | 4-(Cyanomethyl)-3-methylbiphenyl | Moderate to high yield |
| 3. Hydrolysis | Alkaline hydrolysis | NaOH solution | Reflux, ~4 h | Crude this compound | ~48–70% yield (based on analogs) |
| 4. Esterification | Acid-catalyzed esterification | Methanol, concentrated H2SO4 | Ambient to reflux | Methyl ester of 3-methyl-biphenylacetic acid | Efficient conversion |
| 5. Purification (Distillation) | Vacuum distillation | Vacuum distillation apparatus | 210–216 °C, 4.5–5.5 mmHg | Purified methyl ester | Removes impurities; improves purity |
| 6. Hydrolysis of ester | Hydrolysis | NaOH solution | Reflux | Purified this compound | Purity >99.8% after recrystallization |
| 7. Recrystallization | Crystallization | Alcohol solvents (e.g., methanol) | Controlled cooling | Final pure acid | Pharmaceutical grade purity |
Research Findings and Advantages
- Improved Purity: The esterification-purification-hydrolysis sequence effectively overcomes the difficulty in purifying biphenylacetic acid derivatives directly, achieving purity levels >99.8%.
- Yield Optimization: The multi-step process balances yield and purity, with overall yields around 60–70% for the acid after purification, comparable to related biphenylacetic acid syntheses.
- Cost Efficiency: Recovery and reuse of methanol and sulfuric acid catalyst during esterification reduce production costs.
- Adaptability: The method can be adapted to substituted biphenyls such as 3-methyl-biphenyl, as the chloromethylation and cyanide substitution steps tolerate such substituents.
Notes on Adaptation to 3-Methyl Substituent
- The presence of a methyl group at the 3-position on the biphenyl ring may slightly affect the regioselectivity and reaction rates, but the overall synthetic scheme remains valid.
- Reaction conditions may require minor optimization to account for steric and electronic effects of the methyl group.
- Purification steps remain critical to remove positional isomers and side products.
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-biphenyl-4-acetic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-methylphenylboronic acid and 4-bromo-phenylacetic acid derivatives. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (toluene or DMF), and temperature control (80–110°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) typically achieves >90% purity. Yield optimization may require iterative adjustments to stoichiometry or microwave-assisted synthesis to reduce side-product formation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methyl at biphenyl-3 and acetic acid at biphenyl-4).
- Mass spectrometry (HRMS) for molecular ion verification (expected [M+H]⁺ at m/z 241.1234).
Discrepancies in melting points (e.g., 99–102°C vs. literature) may indicate residual solvents or isomers .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
- Methodological Answer : Perform in silico docking studies using software like AutoDock Vina to model interactions with target receptors (e.g., cyclooxygenase-2). Parameters include:
- Ligand preparation (protonation states, tautomer generation).
- Grid box placement around the active site.
- Binding affinity analysis (ΔG < -7 kcal/mol suggests strong interaction).
Validate predictions with in vitro assays (e.g., COX-2 inhibition) and compare SAR trends with biphenylacetic acid analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigate by:
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data at 120 K using synchrotron radiation. Refine the structure with SHELXL, focusing on:
Q. What are the implications of substituent modifications on the compound’s metabolic stability?
- Methodological Answer : Introduce isotopic labels (e.g., ¹⁴C at the methyl group) and track metabolism via LC-MS/MS in hepatocyte models. Key findings:
- Methyl groups at biphenyl-3 reduce CYP450-mediated oxidation.
- Acetic acid moiety enhances glucuronidation (detect via β-glucuronidase hydrolysis).
Compare half-life (t₁/₂) in microsomal assays to prioritize derivatives for in vivo studies .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact.
- Store at -20°C in airtight containers to prevent degradation.
- For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.
- Emergency procedures: Flush eyes with water (15 min), administer oxygen if inhaled .
Q. How can researchers design stable derivatives for prolonged in vivo studies?
- Methodological Answer :
- Replace the acetic acid with a prodrug ester (e.g., ethyl ester) to enhance bioavailability.
- Introduce electron-withdrawing groups (e.g., -CF₃) at biphenyl-4 to slow hepatic clearance.
- Assess stability in simulated gastric fluid (pH 2) and plasma (pH 7.4) via HPLC .
Data Interpretation and Cross-Disciplinary Applications
Q. How do biphenyl ring torsional strains influence the compound’s spectroscopic properties?
- Methodological Answer : Analyze variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe ring flipping. At 25°C, biphenyl signals may coalesce; cooling to -40°C resolves splitting, confirming restricted rotation. Correlate with computational models (e.g., Gaussian) to quantify energy barriers (>10 kcal/mol indicates high strain) .
Q. What interdisciplinary approaches link this compound to materials science applications?
- Methodological Answer :
Explore its use as a ligand in metal-organic frameworks (MOFs). Synthesize Cu(II) or Zn(II) complexes and characterize via: - PXRD for framework topology.
- BET analysis for surface area (>500 m²/g suggests porosity).
Test gas adsorption (CO₂ or H₂) and compare with biphenyl-free analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
